N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a chlorobenzenecarboxamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloroethylamine to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl and halogen groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-fluorobenzenecarboxamide
Uniqueness
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3S/c16-11-5-7-12(8-6-11)22(20,21)10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLMPQXTYDJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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